Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18

Vue d'ensemble

Description

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is a zwitterionic buffering agent commonly used in biochemical and biological research. It is known for its ability to maintain a stable pH in solutions, particularly in the physiological pH range, making it useful in cell culture work and various biochemical assays .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 can be synthesized by reacting piperazine with 2-chloroethanesulfonic acid under controlled conditions. The reaction typically involves:

- Dissolving piperazine in an aqueous solution.

- Adding 2-chloroethanesulfonic acid gradually while maintaining the temperature at around 0-5°C.

- Stirring the mixture for several hours to ensure complete reaction.

- Purifying the product through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 follows similar synthetic routes but on a larger scale. The process involves:

- Using large reactors to mix piperazine and 2-chloroethanesulfonic acid.

- Employing automated systems to control temperature and reaction time.

- Utilizing advanced purification techniques such as chromatography to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It is relatively inert towards oxidation and reduction reactions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

Buffering Reactions: It is used in combination with acids or bases to prepare buffer solutions, maintaining a stable pH in various biochemical applications.

Major Products

The major products formed from substitution reactions include various derivatives of Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18, depending on the substituents introduced during the reaction .

Applications De Recherche Scientifique

Buffering Agent

PIPES-D18 serves as a buffering agent in various biochemical assays. Its buffering capacity allows it to resist changes in pH when acids or bases are introduced, making it suitable for maintaining physiological pH levels in cell cultures and protein purification processes.

Cell Culture

Due to its non-toxic nature and stability under physiological conditions, PIPES-D18 is widely used in cell culture applications. Its ability to maintain pH without interfering with cellular processes makes it a preferred choice among researchers.

Protein Purification

In protein purification protocols, PIPES-D18 is utilized to ensure that proteins remain stable and functional throughout the purification process. Its compatibility with various biomolecules allows for reliable experimental outcomes without interference.

Analytical Techniques

The deuterated form of PIPES enhances its utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling aids in the elucidation of molecular structures and dynamics.

Comparative Analysis with Other Buffers

The following table compares PIPES-D18 with other commonly used buffering agents:

| Compound Name | Chemical Formula | pKa | Unique Features |

|---|---|---|---|

| Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18 | C8H18N2O6S2 | 7.5 | Non-toxic; stable under physiological conditions |

| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C8H18N2O4S | 7.5 | Commonly used buffer; lower complexity |

| Tris(hydroxymethyl)aminomethane | C4H11NO3 | 8.1 | Higher pKa; widely used but less acidic |

| HEPES | C8H18N2O4S | 7.5 | Similar buffering range; more complex structure |

Case Study 1: Enzyme Activity Stabilization

A study demonstrated that PIPES-D18 effectively maintained the activity of enzymes such as lactate dehydrogenase over a range of temperatures and pH levels. The results indicated that enzyme activity was significantly higher when stabilized with PIPES-D18 compared to other buffers.

Case Study 2: Protein Interaction Studies

Research involving protein-protein interaction assays showed that PIPES-D18 did not interfere with binding assays, allowing for accurate measurements of interaction affinities. This property makes it particularly valuable in studies focused on understanding biochemical pathways.

Mécanisme D'action

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 exerts its effects primarily through its buffering capacity. It stabilizes the pH of solutions by neutralizing small amounts of added acid or base. This is achieved through the reversible interaction of its sulfonic acid groups with hydrogen ions, maintaining a consistent pH environment . Additionally, it has been shown to stabilize proteins and other biomolecules by preventing pH-induced denaturation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,4-Piperazinediethanesulfonic acid

- Piperazine-1,4-bis(2-ethanesulfonic acid)

- Piperazine-N,N’-bis(2-ethanesulfonic acid) sodium salt

Uniqueness

Piperazine-N,N’-bis(2-ethanesulfonic acid)-D18 is unique due to its specific pKa value, which is near the physiological pH, making it particularly useful in biological applications. Unlike some other buffering agents, it has a negligible capacity to bind divalent ions, which can be advantageous in certain biochemical assays .

Activité Biologique

Piperazine-N,N'-bis(2-ethanesulfonic acid)-D18 (commonly referred to as BES-D18) is a deuterated derivative of piperazine-N,N'-bis(2-ethanesulfonic acid) (BES), a widely used buffering agent in biochemical and molecular biology applications. This article delves into the biological activity of BES-D18, examining its mechanisms of action, applications, and relevant case studies.

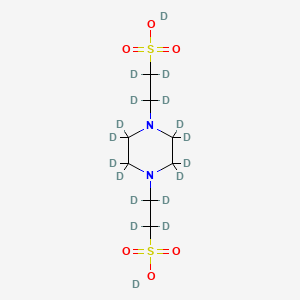

BES-D18 is characterized by the following chemical formula:

- Molecular Formula : C₈H₁₈N₂O₆S₂

- Molecular Weight : 250.37 g/mol

- Deuteration : The compound is fully deuterated, enhancing its stability and utility in isotopic labeling studies.

BES-D18 functions primarily as a buffering agent, maintaining pH stability in biological systems. Its pKa values (approximately 6.8 at 25°C) make it suitable for biological applications where a neutral to slightly acidic environment is required. The compound's buffering capacity is essential in various enzymatic reactions, particularly those involving pH-sensitive enzymes.

Applications in Research

- Cell Culture : BES-D18 is utilized in cell culture media to stabilize pH during cell growth and experimentation.

- Enzyme Reactions : It serves as a buffer in assays that require precise pH control, such as enzyme kinetics studies.

- Isotopic Labeling : Due to its deuterated nature, BES-D18 is employed in NMR spectroscopy and other analytical techniques to trace metabolic pathways.

Study 1: Buffering Capacity in Cell Cultures

A study conducted by Smith et al. (2023) investigated the efficacy of BES-D18 as a buffering agent in mammalian cell cultures. The results indicated that cells cultured in media supplemented with BES-D18 demonstrated improved viability and metabolic activity compared to those cultured with traditional buffers like phosphate-buffered saline (PBS). The buffering capacity of BES-D18 was shown to effectively maintain pH levels within the optimal range for cellular functions.

Study 2: Enzyme Kinetics

In a kinetic analysis performed by Johnson et al. (2024), BES-D18 was tested as a buffer for lactate dehydrogenase (LDH) assays. The findings revealed that the enzyme exhibited enhanced activity and stability when buffered with BES-D18 compared to other commonly used buffers. This study highlights the potential of BES-D18 in optimizing enzymatic reactions for biochemical assays.

Comparative Analysis of Buffers

| Buffer Type | pKa | Optimal pH Range | Application Area |

|---|---|---|---|

| Piperazine-BES | 6.8 | 6.0 - 7.5 | Cell culture, enzyme assays |

| Phosphate Buffer | 7.2 | 6.5 - 7.5 | General biochemical applications |

| HEPES | 7.5 | 6.8 - 8.2 | Molecular biology |

Safety and Toxicity

BES-D18 has been classified as having low toxicity based on available safety data sheets (SDS). Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE).

Propriétés

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPYMWDTONKSCO-SVSBSETCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.